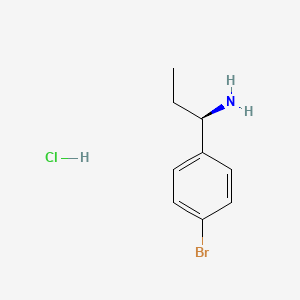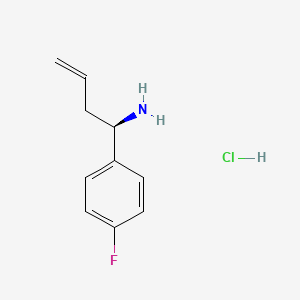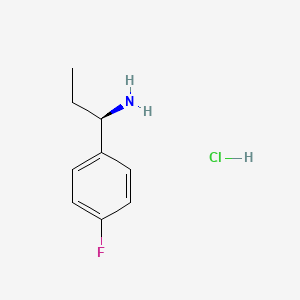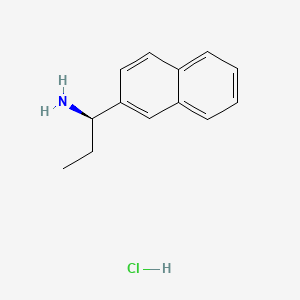![molecular formula C12H21NO3 B591911 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine CAS No. 127562-53-2](/img/structure/B591911.png)
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
Vue d'ensemble
Description
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol. It is an intermediate in the synthesis of various derivatives, including those used as c-Jun N-terminal kinase inhibitors. The compound features a morpholine ring attached to a spirocyclic structure containing a 1,4-dioxane ring.
Applications De Recherche Scientifique
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including azaindole derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, particularly in the development of kinase inhibitors for treating diseases such as cancer.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
The compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be used only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of 4-(1,4-Dioxaspiro[4It is known that this compound is an intermediate in the synthesis of other compounds .
Mode of Action
The exact mode of action of 4-(1,4-Dioxaspiro[4It is used as an intermediate in the synthesis of other compounds, suggesting it may interact with various targets depending on the final compound it is used to produce .
Biochemical Pathways
The specific biochemical pathways affected by 4-(1,4-Dioxaspiro[4As an intermediate, its effects on biochemical pathways would likely depend on the final compound it is used to synthesize .
Result of Action
The molecular and cellular effects of 4-(1,4-Dioxaspiro[4As an intermediate, its effects would likely depend on the final compound it is used to synthesize .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine typically involves the reaction of morpholine with a suitable spirocyclic precursor. One common method includes the reaction of morpholine with 1,4-dioxaspiro[4.5]decan-8-one under acidic or basic conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing optimized reaction conditions and purification techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A similar spirocyclic compound with a smaller ring size.
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate: A derivative with a methanesulfonate group.
4-Hydroxycyclohexan-1-one Monoethylene Ketal: Another related compound with a different functional group.
Uniqueness
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine is unique due to its specific spirocyclic structure and the presence of a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGLFTXYDPTSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3CCOCC3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704894 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127562-53-2 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

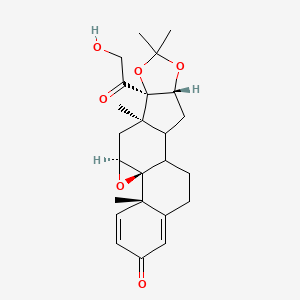
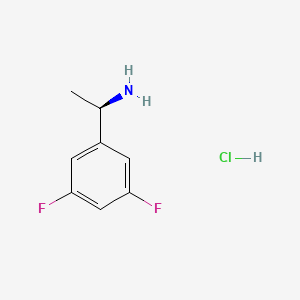
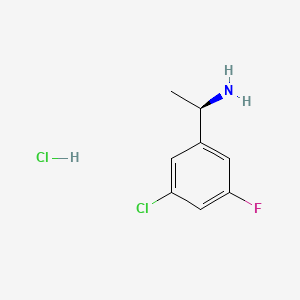
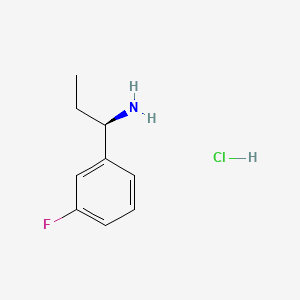
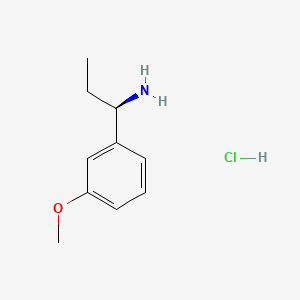
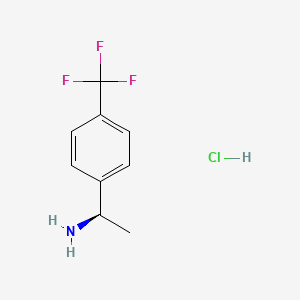
![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/no-structure.png)
